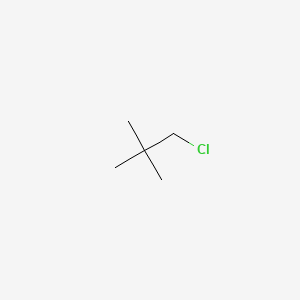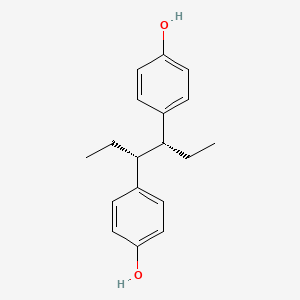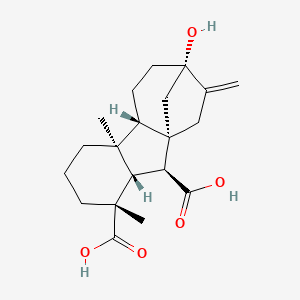
Pivagabina
Descripción general
Descripción
Las argiotoxinas representan una clase de toxinas poliamínicas aisladas de la araña tejedora de orbes, específicamente de especies como Araneus gemma y Argiope lobata . Estos compuestos neurotóxicos se encuentran en las glándulas venenosas de las arañas y son conocidos por su capacidad de antagonizar las acciones del neurotransmisor glutamato . Las argiotoxinas se clasifican en tres categorías en función de la naturaleza de su cromóforo: argiopina, argiopinina y pseudoargiopinina .
Aplicaciones Científicas De Investigación
La argiotoxina tiene aplicaciones significativas en la investigación científica, particularmente en neuroquímica y farmacología. Se utiliza para estudiar los mecanismos del antagonismo de neurotransmisores y el bloqueo de canales iónicos . La capacidad del compuesto para afectar la transmisión sináptica lo convierte en una herramienta valiosa para el desarrollo de nuevos fármacos neuroterapéuticos . Además, la argiotoxina se utiliza en estudios electrofisiológicos para comprender el funcionamiento de los receptores de glutamato y su papel en los trastornos neurológicos .
Mecanismo De Acción
La argiotoxina ejerce sus efectos antagonizando las acciones del neurotransmisor glutamato. Bloquea el funcionamiento de los canales iónicos, particularmente aquellos asociados con los receptores de N-metil-D-aspartato (NMDA) . Este bloqueo afecta la transmisión sináptica y puede modular la actividad de los receptores NMDA, que son cruciales para la plasticidad sináptica y la formación de memoria . Los objetivos moleculares de la argiotoxina incluyen los canales iónicos y los sitios receptores involucrados en la neurotransmisión .
Análisis Bioquímico
Biochemical Properties
Pivagabine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to modulate the activity of corticotropin-releasing factor (CRF), which is crucial in the body’s response to stress . Additionally, pivagabine has been shown to influence the function of GABA receptors, particularly GABA_A receptors, which are involved in inhibitory neurotransmission in the brain . These interactions help in reducing stress-induced changes in GABA_A receptor function and CRF concentrations in the brain .
Cellular Effects
Pivagabine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, pivagabine modulates the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body’s response to stress . By inhibiting the release of corticotropin-releasing factor (CRF), pivagabine helps in reducing the stress response at the cellular level . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
The molecular mechanism of pivagabine involves its interaction with GABA_A receptors and corticotropin-releasing factor (CRF). Pivagabine binds to GABA_A receptors, enhancing their inhibitory effects on neurotransmission . This binding interaction helps in reducing neuronal excitability and promoting relaxation . Additionally, pivagabine inhibits the release of CRF, which is a key regulator of the stress response . By modulating CRF levels, pivagabine helps in reducing the activation of the HPA axis and mitigating the effects of stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pivagabine have been observed to change over time. Studies have shown that pivagabine has a biological half-life of approximately 6.4 hours . Over time, the stability and degradation of pivagabine can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that pivagabine can modulate the HPA axis and reduce stress-induced changes in GABA_A receptor function and CRF concentrations . These effects are sustained over time, indicating the potential for long-term benefits in reducing stress and anxiety .
Dosage Effects in Animal Models
The effects of pivagabine vary with different dosages in animal models. Studies have shown that low to moderate doses of pivagabine can effectively reduce stress-induced changes in GABA_A receptor function and CRF concentrations . At higher doses, pivagabine may exhibit toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Pivagabine is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with GABA_A receptors and CRF, contributing to the overall effects of pivagabine . The metabolic pathways of pivagabine also involve the modulation of metabolic flux and metabolite levels, which can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Pivagabine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on GABA_A receptors and CRF . Pivagabine may also interact with transporters and binding proteins that facilitate its distribution within cells and tissues . The localization and accumulation of pivagabine in specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of pivagabine plays a crucial role in its activity and function. Pivagabine is primarily localized in the central nervous system, where it interacts with GABA_A receptors and CRF . It may also be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of pivagabine can influence its binding interactions, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de argiotoxina, particularmente argiotoxina 636, implica un proceso de varios pasos. La estrategia de síntesis incluye el uso de bloques de construcción principales e involucra alrededor de diez pasos . El proceso requiere un control preciso de las condiciones de reacción para asegurar el ensamblaje correcto de la estructura poliamínica.
Métodos de Producción Industrial: La producción industrial de argiotoxina no está ampliamente documentada, probablemente debido a su estructura compleja y la especificidad de su fuente natural. La mayoría de las investigaciones se centran en la síntesis a escala de laboratorio para estudios científicos .
Análisis De Reacciones Químicas
Tipos de Reacciones: La argiotoxina sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para modificar la estructura para estudiar su actividad biológica y posibles aplicaciones terapéuticas .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y modificación de argiotoxina incluyen aminoácidos, poliaminas y varios solventes orgánicos. Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH para mantener la integridad del compuesto .
Productos Principales: Los productos principales formados a partir de estas reacciones son típicamente derivados de argiotoxina con grupos funcionales modificados. Estos derivados se utilizan para estudiar las relaciones estructura-actividad y mejorar la eficacia del compuesto como neurotoxina .
Comparación Con Compuestos Similares
La argiotoxina es única entre las toxinas poliamínicas debido a su estructura y modo de acción específicos. Los compuestos similares incluyen otras acilpoliaminas que se encuentran en los venenos de arañas, como las agatoxinas y las ctenitoxinas . Estos compuestos también se dirigen a los canales iónicos y los receptores de neurotransmisores, pero difieren en sus estructuras moleculares específicas y en la naturaleza de sus cromóforos . La capacidad de la argiotoxina para bloquear selectivamente los receptores NMDA la diferencia de otras toxinas similares, lo que la convierte en una herramienta valiosa en la investigación neuroquímica .
Lista de Compuestos Similares:
- Agatoxinas
- Ctenitoxinas
- Toxina de araña joro
- Frixotoxinas
Propiedades
IUPAC Name |
4-(2,2-dimethylpropanoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPNQDXRVRCTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046162 | |
| Record name | Pivagabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69542-93-4 | |
| Record name | Pivagabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69542-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivagabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivagabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pivagabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2,2-dimethylpropionyl)amino]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVAGABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53SV0WO4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B1207499.png)



